Cloticasone Propionate

Description

Properties

IUPAC Name |

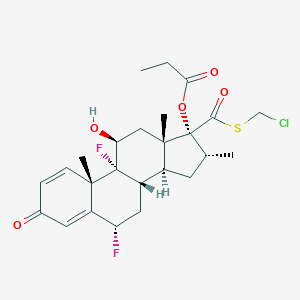

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLBCBPGBUAVJQ-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClF2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80486-69-7 | |

| Record name | Cloticasone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOTICASONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cloticasone propionate involves multiple steps, starting from a steroidal backbone. One common method involves the use of flumethasone as a starting material. The synthesis proceeds through several key steps, including fluorination, acylation, and esterification . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification of the final product. The process involves the use of stainless steel columns packed with octadecylsilyl silica gel and a mobile phase consisting of a buffer solution and acetonitrile . This method ensures the separation and quantification of this compound with high precision and accuracy.

Chemical Reactions Analysis

Types of Reactions

Cloticasone propionate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted steroids .

Scientific Research Applications

Pharmacological Profile

Fluticasone propionate operates through the activation of glucocorticoid receptors, leading to the inhibition of inflammatory mediators. Its pharmacokinetics show low systemic absorption when administered nasally or topically, which minimizes systemic side effects while providing localized therapeutic effects.

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | <1% |

| Nasal Bioavailability | <2% |

| Inhaled Bioavailability | 9% |

| Protein Binding | 99% (serum), 91% (topical) |

| Volume of Distribution | 4.2 L/kg |

Asthma Management

Fluticasone propionate is a cornerstone in asthma management, particularly in patients requiring long-term control. A study indicated that patients using FP inhalers showed significant improvement in lung function and reduced exacerbations compared to those on placebo .

Allergic Rhinitis Treatment

FP nasal spray has been shown to be effective in reducing symptoms of allergic rhinitis. A study found that as-needed use of FP significantly alleviated symptoms compared to placebo, with patients reporting improved quality of life .

Dermatological Use

In dermatology, FP is utilized in various topical formulations. A clinical trial comparing once-daily versus twice-daily applications of a 0.05% cream for atopic eczema showed no significant difference in efficacy between the two regimens, with both achieving high rates of clinical success (79-85%) after four weeks .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of fluticasone propionate across different applications:

- Asthma : Inhaled FP significantly reduced eosinophilic inflammation in asthmatic patients, contributing to better control of symptoms and fewer exacerbations .

- Allergic Rhinitis : Research indicated that nasal FP maintained therapeutic concentrations for extended periods, supporting its once-daily dosing regimen .

- Eczema : The safety profile was favorable, with minimal adverse effects reported during prolonged use in pediatric populations .

Mechanism of Action

Cloticasone propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and pharmacological differences between cloticasone propionate and related compounds:

Key Observations:

Halogenation and Potency :

- Cloticasone and fluticasone propionate share a difluoro-methyl backbone, but cloticasone substitutes fluorine in the ester group with chlorine. Halogenation (Cl/F) enhances receptor binding affinity and metabolic stability, contributing to their high bioactivity .

- Evidence suggests halogenated GCs like cloticasone dominate glucocorticoid activity in environmental samples due to their resistance to degradation .

Mechanistic Differences :

- Cloticasone and fluticasone target glucocorticoid receptors, whereas clascoterone acts as an androgen receptor antagonist after enzymatic conversion to cortexolone .

- Calcium propionate functions as a preservative via antimicrobial activity, unrelated to steroid receptor modulation .

Applications :

- Fluticasone is widely used clinically, while cloticasone's applications are inferred from structural parallels and environmental persistence .

- Clascoterone’s unique mechanism makes it suitable for dermatological use, contrasting with systemic GCs .

Pharmacological and Environmental Data

- Receptor Affinity : Fluticasone propionate exhibits a glucocorticoid receptor Kd of 0.5 nM, one of the highest affinities among synthetic GCs . Cloticasone’s affinity is unreported but likely comparable due to structural similarity.

- Metabolism : Fluticasone undergoes hepatic esterase-mediated hydrolysis, whereas cloticasone’s chloromethyl group may alter metabolic pathways, affecting half-life and toxicity .

Biological Activity

Cloticasone propionate is a synthetic corticosteroid with potent anti-inflammatory properties, primarily utilized in the treatment of various allergic and respiratory conditions. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical studies, and relevant pharmacological data.

This compound is classified as a glucocorticoid receptor agonist, exhibiting high affinity for the glucocorticoid receptor (Kd = 0.5 nM) and minimal activity at other steroid receptors such as androgen, estrogen, or mineralocorticoid receptors . Its mechanism involves:

- Receptor Activation : Upon binding to the glucocorticoid receptor, it translocates to the nucleus and regulates gene expression related to inflammation.

- Inhibition of Inflammatory Mediators : this compound suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enhances the expression of anti-inflammatory proteins (e.g., IL-10) .

- Cellular Effects : It inhibits the activation and proliferation of various immune cells, including eosinophils, mast cells, and macrophages, thus reducing inflammation in respiratory tissues .

Asthma Management

A series of clinical trials have demonstrated the effectiveness of this compound in managing asthma symptoms:

- Quality of Life Improvement :

- Pulmonary Function :

- Long-Term Efficacy :

Allergic Rhinitis

This compound is also effective for allergic rhinitis:

- A double-blind study with 423 adults demonstrated that all doses (25, 100, and 400 micrograms) significantly reduced nasal symptoms compared to placebo within three days .

- Cytological analysis revealed a marked decrease in eosinophils and basophils in treated patients.

Pharmacological Data Summary

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value |

|---|---|

| Chemical Structure | (6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid fluoromethyl ester |

| Glucocorticoid Receptor Affinity | Kd = 0.5 nM |

| EC50 for Eosinophil Apoptosis | 3.7 nM |

| Bioavailability | Low systemic absorption |

| Common Dosage Forms | Inhalation aerosol, nasal spray |

Case Studies

Several case studies highlight the clinical application of this compound:

- Case Study 1 : A patient with severe asthma showed a significant reduction in exacerbations after switching from oral corticosteroids to inhaled this compound for six months.

- Case Study 2 : In a pediatric population with allergic rhinitis, administration of this compound nasal spray resulted in improved symptoms and quality of life scores over a three-month period.

Q & A

Q. What validated analytical methods are recommended for quantifying Fluticasone Propionate in pharmaceutical formulations?

Methodological Answer: The USP32 monograph outlines a reversed-phase HPLC protocol using a C18 column, with quantification via peak response comparison between assay preparations and standard solutions. This method requires strict adherence to injection volume consistency (20 µL) and validation of linearity, precision, and recovery rates .

Q. How should preclinical studies evaluate Fluticasone Propionate's anti-inflammatory efficacy in respiratory models?

Methodological Answer: Use randomized, blinded animal models (e.g., ovalbumin-induced asthma in rodents) with endpoints such as bronchoalveolar lavage eosinophil counts and cytokine profiling. Dose-ranging studies should include a placebo control and reference corticosteroids (e.g., dexamethasone) to establish comparative potency .

Q. What formulation considerations are critical for ensuring Fluticasone Propionate stability in inhaled delivery systems?

Methodological Answer: Conduct accelerated stability testing under varying humidity and temperature conditions (e.g., ICH Q1A guidelines). Monitor particle size distribution via laser diffraction and chemical degradation using mass spectrometry. Excipient compatibility studies (e.g., lactose carriers) are essential to prevent adsorption issues .

Advanced Research Questions

Q. How can contradictions in mortality data from long-term Fluticasone Propionate trials (e.g., TORCH study) be methodologically addressed?

Methodological Answer: Apply competing-risk regression models to account for pneumonia-related deaths, which were significantly higher in Fluticasone groups (19.6% vs. 12.3% in placebo). Stratified analysis by smoking status and baseline FEV1 can clarify confounding variables. Sensitivity analyses should test the robustness of hazard ratios (e.g., 0.825, 95% CI: 0.681–1.002) .

Q. What statistical approaches optimize dose-response analysis in Fluticasone Propionate pharmacokinetic studies?

Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling data. Incorporate covariates like body mass index and CYP3A4 genotype to explain interindividual variability. Bootstrap validation (≥1,000 iterations) ensures parameter estimate reliability .

Q. How does the PICOT framework enhance the design of studies assessing Fluticasone Propionate's synergy with long-acting beta-agonists (LABAs)?

Methodological Answer: Define Population (e.g., severe COPD patients), Intervention (Fluticasone + Salmeterol), Comparison (monotherapy), Outcome (exacerbation frequency reduction), and Time (3-year follow-up). This structure ensures alignment with endpoints in landmark trials and facilitates systematic review integration .

Q. What ethical considerations arise when studying Fluticasone Propionate's long-term bone density effects?

Methodological Answer: Implement dual-energy X-ray absorptiometry (DXA) scans at baseline and annually, with pre-trial counseling on osteoporosis risks. Use Data Safety Monitoring Boards (DSMBs) to review interim results and terminate arms if significant bone loss (≥5% T-score decline) is detected .

Q. How can scoping reviews address gaps in Fluticasone Propionate's real-world effectiveness data?

Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Identify research questions (e.g., adherence rates in elderly populations), (2) Screen grey literature (e.g., clinical registries), (3) Chart data using PRISMA-ScR, and (4) Consult stakeholders to prioritize knowledge gaps .

Q. What biomarkers are validated for assessing Fluticasone Propionate's localized vs. systemic effects?

Methodological Answer: Measure serum cortisol suppression for systemic exposure and sputum eosinophil count for local efficacy. Use LC-MS/MS for low-concentration plasma quantification (LOQ: 10 pg/mL). Correlate biomarkers with clinical endpoints (e.g., ACQ-7 scores) .

Q. How should meta-analyses reconcile heterogeneity in Fluticasone Propionate trial outcomes?

Methodological Answer: Apply random-effects models to account for variability in study designs (e.g., fixed vs. adjustable dosing). Perform subgroup analyses by disease severity and inhaler type. Assess publication bias using funnel plots and Egger’s test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.